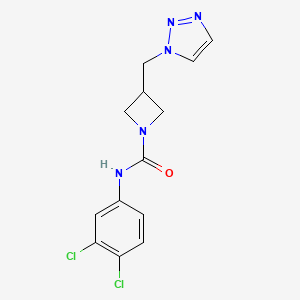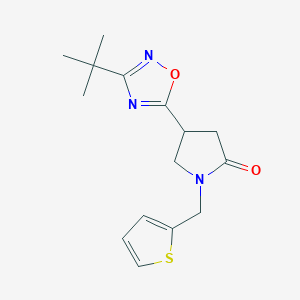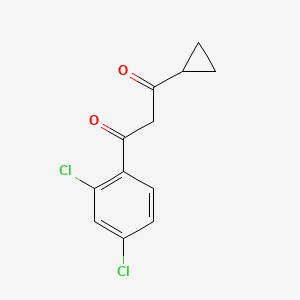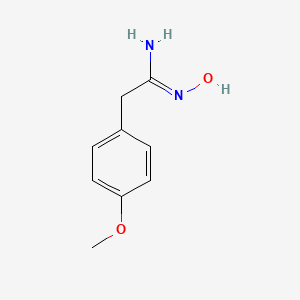![molecular formula C15H20N2O B2418562 N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide CAS No. 2249402-11-5](/img/structure/B2418562.png)
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide, commonly known as DMNT, is a chemical compound that belongs to the class of naphthalene derivatives. DMNT has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mechanism of Action
The mechanism of action of DMNT is not fully understood. However, several studies have suggested that DMNT exerts its biological activity by modulating various signaling pathways. DMNT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. DMNT has also been shown to inhibit the activity of various transcription factors, including NF-κB, which regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMNT exhibits various biochemical and physiological effects, which are dependent on the concentration and duration of exposure. DMNT has been shown to induce oxidative stress by increasing the production of reactive oxygen species. DMNT also exhibits genotoxicity, which is characterized by DNA damage and chromosomal aberrations. DMNT has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of various anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
DMNT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. DMNT is also readily available in the market, which makes it a cost-effective reagent for various experiments. However, DMNT has certain limitations, including its poor solubility in water, which makes it difficult to use in aqueous solutions. DMNT also exhibits photodegradation, which can affect its stability and reproducibility.
Future Directions
Several future directions can be explored in the field of DMNT research. One potential direction is to investigate the structure-activity relationship of DMNT analogs, which can help in the development of more potent and selective compounds. Another direction is to explore the potential applications of DMNT in material science, including the synthesis of novel polymers and nanoparticles. DMNT can also be explored for its potential applications in environmental science, including the remediation of contaminated soils and water. Overall, DMNT has significant potential for various applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, DMNT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNT exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. DMNT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, DMNT also has certain limitations, including its poor solubility in water and photodegradation. Several future directions can be explored in the field of DMNT research, including the development of more potent and selective compounds and the exploration of potential applications in material science and environmental science.
Synthesis Methods
The synthesis of DMNT involves the reaction of 2-(dimethylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with acryloyl chloride in the presence of a base catalyst. The reaction yields DMNT as a yellow solid, which can be purified by recrystallization. The purity of DMNT can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
DMNT has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that DMNT exhibits anticancer, anti-inflammatory, and antimicrobial activities. DMNT has been shown to induce apoptosis in cancer cells by inhibiting the activity of various signaling pathways, including the PI3K/Akt and ERK pathways. DMNT also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DMNT has also been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
properties
IUPAC Name |
N-[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-14(18)16-15-12-8-6-5-7-11(12)9-10-13(15)17(2)3/h4-8,13,15H,1,9-10H2,2-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFLHHDJGXTRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2C1NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)

![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)




![2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)
![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)
![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)

![N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B2418496.png)

